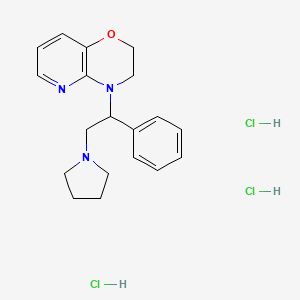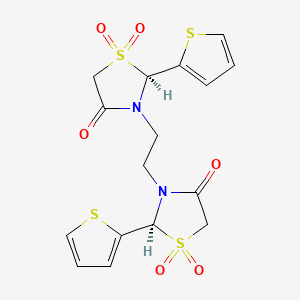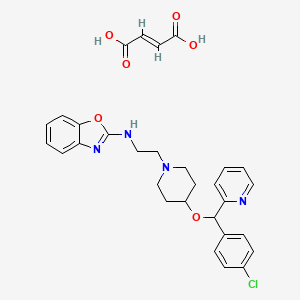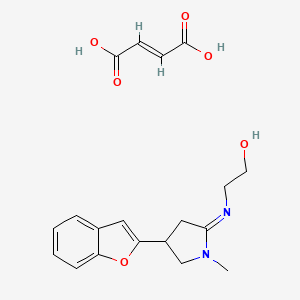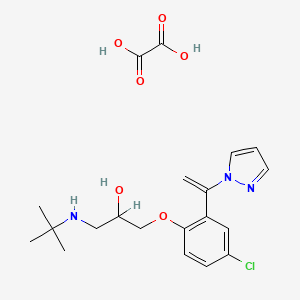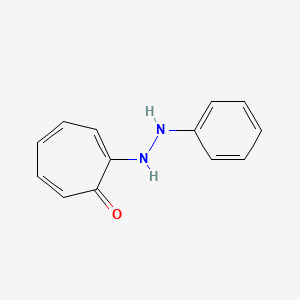
2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- typically involves the reaction of 2,4,6-Cycloheptatrien-1-one with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound, known for its aromatic properties.
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): A hydroxyl derivative of tropone with additional biological activity.
2-Chloro-2,4,6-cycloheptatrien-1-one: A chlorinated derivative with different reactivity.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-(2-phenylhydrazino)- is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives.
Propiedades
Número CAS |
2745-07-5 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-(2-phenylhydrazinyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H12N2O/c16-13-10-6-2-5-9-12(13)15-14-11-7-3-1-4-8-11/h1-10,14H,(H,15,16) |
Clave InChI |
SLRYANZZBALGOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC2=CC=CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



